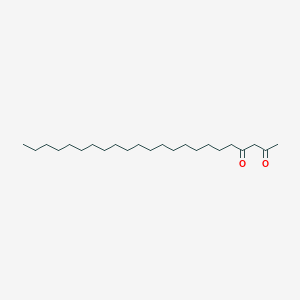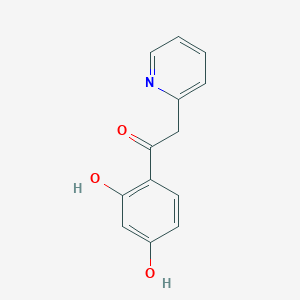
2,3,4,6-Tetrakis(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,6-Tetrakis(trifluoromethyl)aniline is a chemical compound with the molecular formula C10H3F12N. It is characterized by the presence of four trifluoromethyl groups attached to an aniline ring. This compound is known for its unique chemical properties, making it a subject of interest in various scientific research fields .
Méthodes De Préparation
The synthesis of 2,3,4,6-Tetrakis(trifluoromethyl)aniline typically involves the use of trifluoromethylation reactions. One common method is the reaction of aniline with trifluoromethylating agents under specific conditions. For instance, the use of hexafluoroisopropanol (HFIP) as a solvent has been shown to facilitate the trifluoromethylation process by establishing a hydrogen bonding network with the aniline and trifluoromethyl reagent . Industrial production methods may involve large-scale trifluoromethylation reactions using similar reagents and conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2,3,4,6-Tetrakis(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Applications De Recherche Scientifique
2,3,4,6-Tetrakis(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism by which 2,3,4,6-Tetrakis(trifluoromethyl)aniline exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, including enzyme inhibition and receptor binding .
Comparaison Avec Des Composés Similaires
2,3,4,6-Tetrakis(trifluoromethyl)aniline can be compared to other trifluoromethylated anilines, such as 2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline and 2,6-dichloro-4-(trifluoromethyl)aniline. While these compounds share similar structural features, this compound is unique due to the presence of four trifluoromethyl groups, which significantly enhance its chemical reactivity and stability .
Propriétés
Numéro CAS |
65537-99-7 |
|---|---|
Formule moléculaire |
C10H3F12N |
Poids moléculaire |
365.12 g/mol |
Nom IUPAC |
2,3,4,6-tetrakis(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H3F12N/c11-7(12,13)2-1-3(8(14,15)16)6(23)5(10(20,21)22)4(2)9(17,18)19/h1H,23H2 |
Clé InChI |
HRQLUBRHACXYCV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1C(F)(F)F)N)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



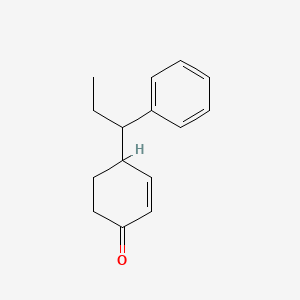
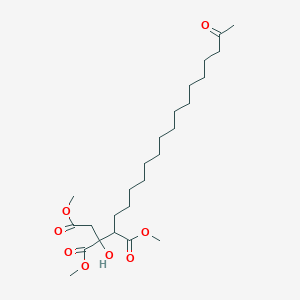

![2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene](/img/structure/B14490706.png)

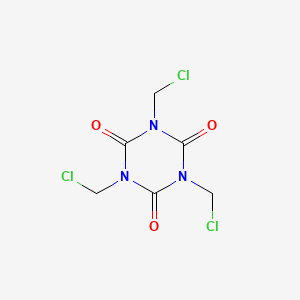


![Propanedinitrile, [(4-iodophenyl)methylene]-](/img/structure/B14490727.png)


